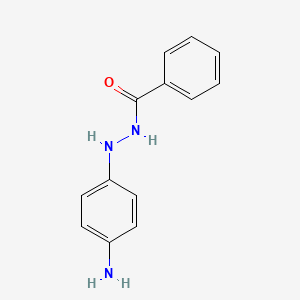

N'-(4-Aminophenyl)benzohydrazide

Overview

Description

N’-(4-Aminophenyl)benzohydrazide is a compound with the linear formula C13H13N3O . It is a colorless, crystalline, and water-insoluble compound.

Synthesis Analysis

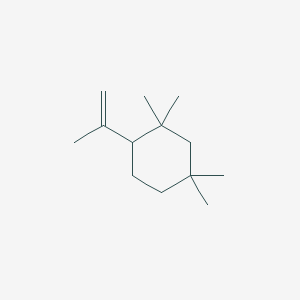

The synthesis of N’-(4-Aminophenyl)benzohydrazide derivatives has been achieved by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid .Molecular Structure Analysis

The molecular structure of N’-(4-Aminophenyl)benzohydrazide has been studied using Density Functional Theory . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Nonlinear Optical Applications

N’-(4-Aminophenyl)benzohydrazide, as a benzophenone hydrazone derivative, has been studied for its nonlinear optical behavior . The first-order molecular hyperpolarizability, a second-order nonlinear optical phenomenon, was investigated in a study involving 185 organic compounds, including benzophenone and benzophenone hydrazone derivatives . These findings underline the potential of specific benzophenone and benzophenone hydrazone derivatives as candidates for photonic applications, particularly for developing second harmonic generation crystals .

Therapeutic Potentials

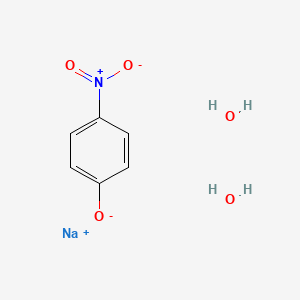

Bidentate ligands derived from benzohydrazide, such as N’-(4-Aminophenyl)benzohydrazide, have been explored for their therapeutic potentials . In a study, micro-assay, DPPH and ABTS protocols were conducted against previously synthesized and well-characterized hydrazone ligands and their mononuclear transition metal complexes . The biological assessment revealed that some complexes were potent in inhibiting malarial and oxidant infections .

Material Science

Due to its structural versatility and large nonlinear optical responses, N’-(4-Aminophenyl)benzohydrazide can be used in the development of photonics crystals . These materials should ideally exhibit high nonlinear optical responses, good mechanical, chemical and thermal stabilities, fast response time, good optical transparency, and high damage threshold .

Organic Materials for Photonics Applications

Organic materials with nonlinear optical responses, such as N’-(4-Aminophenyl)benzohydrazide, are being developed for photonics applications, e.g., optoelectronics and optical communications . The engineering of molecular structures has optimized these organic materials exhibiting linear and nonlinear optical properties for the development of photonics crystals .

Antimalarial Agent

In the search for a suitable malaria controlling agent, N’-(4-Aminophenyl)benzohydrazide and its complexes have shown promising results . The biological assessment revealed that some complexes were more potent to inhibit the malarial infections .

Antioxidant Agent

N’-(4-Aminophenyl)benzohydrazide and its complexes have also been studied for their antioxidant properties . The biological assessment revealed that some complexes were more potent to inhibit the oxidant infections .

Mechanism of Action

Target of Action

N’-(4-Aminophenyl)benzohydrazide is a compound that has gained increasing attention in the scientific research community due to its various potential applications. It has been found to potentially inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a specific type of tyrosine kinase receptor that mediates the processes initiated by Vascular Endothelial Growth Factor (VEGF), including endothelial cell activation and proliferation .

Mode of Action

The compound interacts with its target, VEGFR-2, and inhibits its function . This inhibition disrupts the VEGF/VEGFR-2 pathway, which contributes to the progress of numerous cancer types including breast, colon, gastric, and lung via migration, metastasis, and stimulation of angiogenesis . By hindering this pathway, the compound can potentially stop angiogenesis, a crucial process in cancer progression .

Biochemical Pathways

The primary biochemical pathway affected by N’-(4-Aminophenyl)benzohydrazide is the VEGF/VEGFR-2 pathway . This pathway is involved in tumor angiogenesis, a process where new blood vessels form from pre-existing vessels, providing nutrients and oxygen to the tumor, thereby promoting its growth and survival . By inhibiting VEGFR-2, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth .

Result of Action

The inhibition of the VEGF/VEGFR-2 pathway by N’-(4-Aminophenyl)benzohydrazide can lead to a decrease in angiogenesis, thereby potentially inhibiting tumor growth . This could result in significant molecular and cellular effects, including a decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and caspase-3 .

properties

IUPAC Name |

N'-(4-aminophenyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-11-6-8-12(9-7-11)15-16-13(17)10-4-2-1-3-5-10/h1-9,15H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSIZNQVECHOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276751 | |

| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-Aminophenyl)benzohydrazide | |

CAS RN |

63402-27-7 | |

| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63402-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

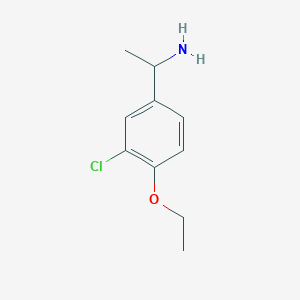

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B3147928.png)